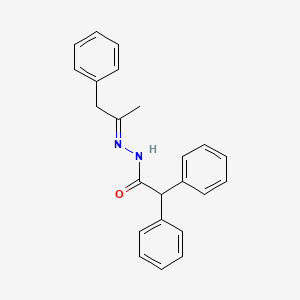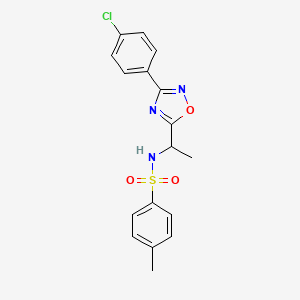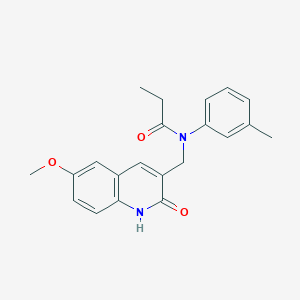
3,5-dimethoxy-N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, commonly known as DMT, is a chemical compound that has been the subject of scientific research for several decades. The compound is known for its unique biochemical and physiological effects, which have made it a topic of interest for researchers in various fields.
Wirkmechanismus
The mechanism of action of DMT is not fully understood. However, it is believed to interact with the serotonin receptors in the brain, which are involved in regulating mood, cognition, and other physiological processes. DMT has been shown to have both agonist and antagonist effects on these receptors, which may contribute to its unique effects.
Biochemical and Physiological Effects:
DMT has been shown to have a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. The compound has also been shown to have hallucinogenic properties, which may be related to its effects on the serotonin system.
Vorteile Und Einschränkungen Für Laborexperimente
DMT has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity, which makes it suitable for use in a range of experimental settings. However, there are also limitations to its use, including the potential for adverse effects on research subjects and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several potential future directions for research on DMT. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of mental health conditions. Another area of focus is the investigation of the compound's mechanism of action, which may provide insights into the underlying causes of these conditions. Additionally, there is interest in exploring the potential use of DMT as a tool for spiritual and psychological exploration.
Synthesemethoden
The synthesis of DMT involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final purification of the product. The synthesis method can vary depending on the specific application and desired purity of the compound.
Wissenschaftliche Forschungsanwendungen
DMT has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been studied for its potential use in the treatment of various mental health conditions, including depression, anxiety, and addiction. DMT has also been shown to have neuroprotective and anti-inflammatory effects, which may have implications for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-8-10-16(11-9-15)22-26-24(31-27-22)20-6-4-5-7-21(20)25-23(28)17-12-18(29-2)14-19(13-17)30-3/h4-14H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTQTPSIIYPFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)






![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)

